molecular formula C22H20N4O B10934948 3,6-dimethyl-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934948
M. Wt: 356.4 g/mol
InChI Key: KNAJPXVYMSEXGB-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrazole and a pyridine derivative, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields[5][5].

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

3,6-dimethyl-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O/c1-14-9-7-8-12-19(14)24-22(27)18-13-15(2)23-21-20(18)16(3)25-26(21)17-10-5-4-6-11-17/h4-13H,1-3H3,(H,24,27)

InChI Key

KNAJPXVYMSEXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C

Origin of Product

United States

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